molecular formula C24H17ClN4O2 B5238088 7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5238088
M. Wt: 428.9 g/mol
InChI Key: ADRFXXKJYNEBCY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrido-pyrimidinone class, characterized by a fused tricyclic core. Its structure includes a 4-acetylphenyl group at position 7, a 3-chlorophenyl substituent at position 3, and a methyl group at position 2 (Fig. 1).

Properties

IUPAC Name

11-(4-acetylphenyl)-5-(3-chlorophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2/c1-14-22(17-4-3-5-18(25)12-17)23-26-13-20-21(29(23)27-14)10-11-28(24(20)31)19-8-6-16(7-9-19)15(2)30/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRFXXKJYNEBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC=C(C=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, including mechanisms of action, pharmacological effects, and synthesis methods.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H16ClN3O\text{C}_{19}\text{H}_{16}\text{Cl}\text{N}_3\text{O}

This structure features a pyrazolo-pyrimidine core with specific substituents that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of 3-amino-4-aroylpyrazoles with appropriate acyl derivatives under acidic conditions. The reaction can be catalyzed by various acids such as glacial acetic acid or hydrochloric acid in inert organic solvents like methanol or dioxane. This method allows for the introduction of specific aryl groups that enhance biological activity .

Antitumor Activity

Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor activity. For instance, compounds similar to 7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one have been tested against various cancer cell lines. The results indicate that these compounds can inhibit cell proliferation effectively.

  • Case Study : A related compound demonstrated an IC50 value of 3.74 mg/mL against the MCF7 breast cancer cell line, suggesting promising antitumor potential .

The mechanism through which this compound exerts its biological effects may involve the inhibition of key enzymes and pathways associated with tumor growth. For example, compounds in this class have been reported to inhibit cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell cycle progression .

Antimicrobial Activity

In addition to antitumor properties, some studies have explored the antimicrobial effects of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The binding interactions with serum albumin also suggest a potential pharmacological effectiveness in vivo .

Data Table: Biological Activity Overview

Activity Type Tested Strains/Cell Lines IC50 Value (mg/mL) Reference
AntitumorMCF7 (breast cancer)3.74
AntimicrobialSalmonella typhiModerate
Bacillus subtilisStrong

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug design due to its structural features that may interact with biological targets. Notable applications include:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit bacterial RNA polymerase, indicating potential as an antimicrobial agent. Molecular docking studies have supported these findings by demonstrating binding affinity to target enzymes involved in bacterial replication .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex heterocyclic compounds through various synthetic routes, including:

  • Functionalization Reactions : The presence of reactive groups enables further modifications that can enhance biological activity or introduce new functionalities into the molecule.

Material Science

Due to its distinctive electronic properties, the compound is being explored for applications in material science. Potential uses include:

  • Organic Electronics : Its unique structure may lend itself to applications in organic semiconductors or photovoltaic materials.

Case Study 1: Anticancer Activity Evaluation

A study focused on synthesizing derivatives based on this compound evaluated their anticancer activity against MCF-7 and HCT-116 cell lines. The results demonstrated that certain modifications significantly enhanced cytotoxicity compared to the parent compound.

Cell LineIC50 Value (µM)Reference
MCF-78.64
HCT-116Comparable to Doxorubicin

Case Study 2: Antimicrobial Testing

In another study, derivatives were tested for antimicrobial efficacy using molecular docking techniques to predict binding affinities to RNA polymerase. The findings suggested promising activity against gram-positive and gram-negative bacteria.

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo[1,5-a]Pyrimidinone Family

Key structural analogs are compared below based on substituent variations, molecular properties, and synthesis pathways:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
Target Compound 7-(4-acetylphenyl), 3-(3-chlorophenyl), 2-methyl C₂₄H₁₇ClN₄O₂ 436.87 High logP (lipophilicity), electron-deficient core
3-(4-Chlorophenyl)-2-Methyl-7-(4H-1,2,4-Triazol-3-yl) Analogue 7-(1,2,4-triazol-3-yl), 3-(4-chlorophenyl), 2-methyl C₁₈H₁₂ClN₇O 377.79 logP = 1.36; moderate solubility (logSw = -2.94)
MK82 (3-(3-Chlorophenyl)Pyrazolo[1,5-a]Pyrimidin-7(4H)-One) 3-(3-chlorophenyl), unsubstituted core C₁₃H₁₀ClN₃O 259.69 Simpler structure; lower molecular weight
MK7 (2-(3-Chlorophenyl)-5-Phenyl Analogue) 2-(3-chlorophenyl), 5-phenyl C₁₉H₁₃ClN₄O 348.78 Enhanced aromatic stacking potential
3-(4-Chlorophenyl)-2-Methyl-5-Phenyl Derivative 3-(4-chlorophenyl), 2-methyl, 5-phenyl C₂₀H₁₅ClN₄O 362.81 Balanced hydrophobicity (logP ~2.5)

Key Research Findings

Regioselectivity : Substituents at position 3 (e.g., 3-chlorophenyl) dominate electronic effects, directing cyclization in multicomponent syntheses (–3) .

Solubility Challenges : Derivatives with polar groups (e.g., hydroxyl in ) show improved aqueous solubility but reduced logP, limiting bioavailability .

Antiviral Potential: Triazole-pyrazolo-pyrimidinones () demonstrate moderate antiviral activity, suggesting the target compound’s acetyl group may need optimization for similar efficacy .

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